2-(2-Chloro-4,6-dimethylphenoxy)acetamide
Overview
Description
2-(2-Chloro-4,6-dimethylphenoxy)acetamide is a chlorinated organic compound . It contains a total of 26 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis was performed by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid .Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide is closely related to those of side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, with slightly different bond parameters .Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Chloro-4,6-dimethylphenoxy)acetamide are not detailed in the search results, it’s worth noting that similar compounds have shown great activity in antioxidant screening .Scientific Research Applications
Synthesis of 2-Azetidinones
This compound is used in the synthesis of 2-azetidinones . A novel and convenient method for the conversion of imines and carboxylic acids into β-lactams using 2-chloro-4,6-dimethoxy-1,3,5-triazine at room temperature in dry dichloromethane is described . This method is efficient and the water-soluble byproduct is removed by simple aqueous workup .
Pharmaceutical Applications
2-Azetidinones, which can be synthesized using this compound, are important compounds that attract a huge amount of interest for both synthetic and pharmaceutical applications . They show various biological activities, which include human cytomegalovirus (HCMV) inhibitor, human leukocyte elastase (HLE) inhibitor, thrombin inhibitor, porcine pancreatic elastase (PPE) inhibitor, HIV-1 protease inhibitor, cysteine protease inhibitor, anticancer, antifungal, potential antimalarials, anti-influenza virus, antihyperglycemic, central nervous system (CNS) active agents, combatant of neurological diseases, antiproliferative activities, antitubercular, anti-oxidant, and insecticidal activities .
Nonsteroidal Anti-inflammatory Drug
N-(2,6-Dimethylphenyl)chloroacetamide (2-chloro-2′,6′-acetoxylidide) is a nonsteroidal anti-inflammatory drug .
Determination of Enantiomers of Tocainide
This compound was used in the simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .
Synthesis of 2-Anilinopyrimidines
A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
Safety and Hazards
2-(2-Chloro-4,6-dimethylphenoxy)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Future Directions
The future directions for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide could involve designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new avenues in medicinal chemistry .
properties
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXRQUGFQDSQPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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